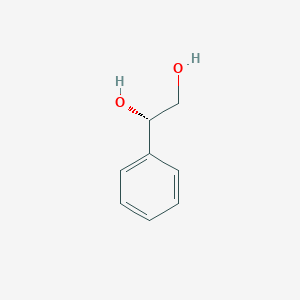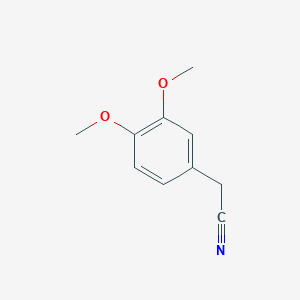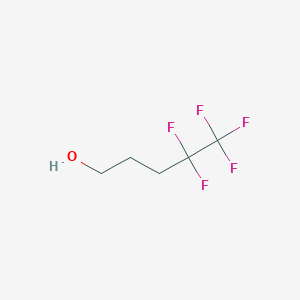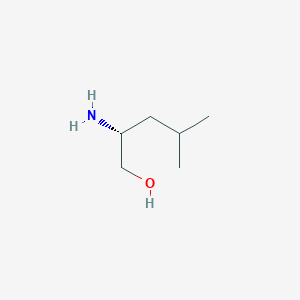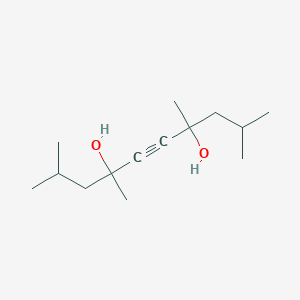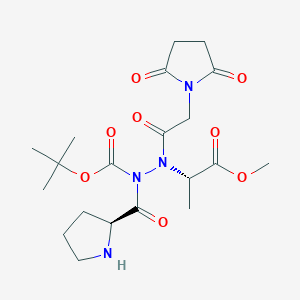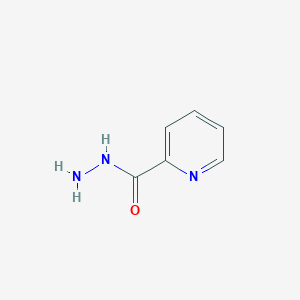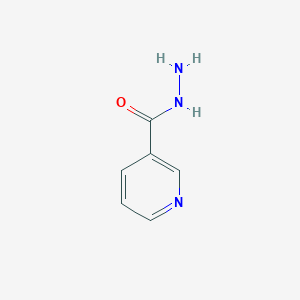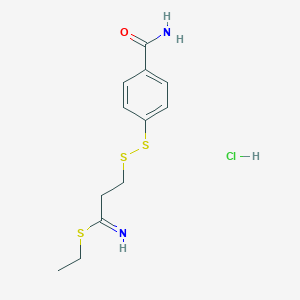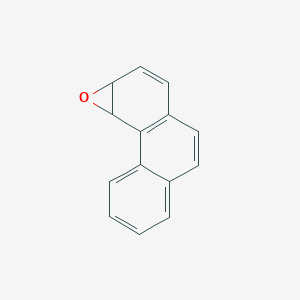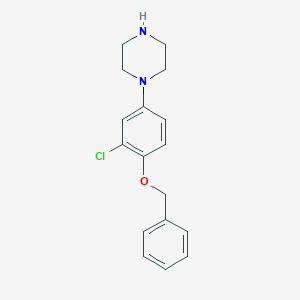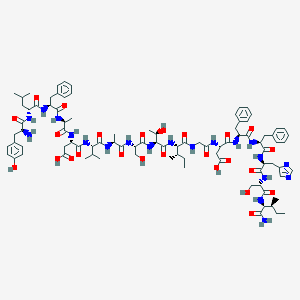
2-Leu-deltorphin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Leu-deltorphin, also known as deltorphin A or dermenkephalin, is a naturally occurring, exogenous opioid heptapeptide. It is an exorphin with the amino acid sequence Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2. This compound is endogenous to frogs of the genus Phyllomedusa, such as Phyllomedusa bicolor and Phyllomedusa sauvagei, where it is produced in their skin . Deltorphin is one of the highest affinity and most selective naturally occurring opioid peptides known, acting as a very potent and highly specific agonist of the delta-opioid receptor .
准备方法
Synthetic Routes and Reaction Conditions: Deltorphin can be synthesized using classical solution methods. The synthesis involves the sequential addition of protected amino acids, followed by deprotection and purification steps. The peptide is typically purified by means of silica gel column chromatography, eluted with a mixture of ethyl acetate, pyridine, acetic acid, and water (60:20:6:11) .
Industrial Production Methods: Industrial production of deltorphin involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: Deltorphin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methionine residues in deltorphin.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds in the peptide.
Substitution: Substitution reactions can be carried out using reagents like N-hydroxysuccinimide (NHS) esters to modify specific amino acid residues.
Major Products: The major products formed from these reactions include oxidized or reduced forms of deltorphin, as well as derivatives with modified amino acid residues.
科学研究应用
Deltorphin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on opioid receptors and their role in pain modulation and other physiological processes.
Medicine: Investigated for its potential therapeutic applications in pain management and treatment of opioid addiction.
Industry: Utilized in the development of new opioid receptor agonists and antagonists for pharmaceutical applications
作用机制
Deltorphin exerts its effects by binding to and activating the delta-opioid receptor, a G protein-coupled receptor. Upon binding, deltorphin induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. These pathways include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways . These molecular events result in the modulation of pain perception and other physiological responses.
相似化合物的比较
Deltorphin is unique among opioid peptides due to its high affinity and selectivity for the delta-opioid receptor. Similar compounds include:
Deltorphin I: Another naturally occurring opioid peptide with a similar structure but different amino acid sequence.
Dermorphin: A peptide with high selectivity for the mu-opioid receptor, also found in the skin of Phyllomedusa frogs.
Enkephalins: Endogenous opioid peptides with lower selectivity for the delta-opioid receptor compared to deltorphin.
Deltorphin’s uniqueness lies in its exceptional selectivity and affinity for the delta-opioid receptor, making it a valuable tool for research and potential therapeutic applications.
属性
CAS 编号 |
154722-68-6 |
|---|---|
分子式 |
C91H128N20O25 |
分子量 |
1902.1 g/mol |
IUPAC 名称 |
(3S)-3-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C91H128N20O25/c1-12-48(7)73(76(93)121)109-87(132)68(44-113)107-84(129)64(38-57-41-94-45-96-57)105-83(128)63(37-55-27-21-16-22-28-55)103-82(127)62(36-54-25-19-15-20-26-54)104-85(130)65(39-70(117)118)99-69(116)42-95-89(134)74(49(8)13-2)110-91(136)75(52(11)114)111-88(133)67(43-112)106-78(123)51(10)98-90(135)72(47(5)6)108-86(131)66(40-71(119)120)100-77(122)50(9)97-80(125)61(35-53-23-17-14-18-24-53)102-81(126)60(33-46(3)4)101-79(124)59(92)34-56-29-31-58(115)32-30-56/h14-32,41,45-52,57,59-68,72-75,112-115H,12-13,33-40,42-44,92H2,1-11H3,(H2,93,121)(H,95,134)(H,97,125)(H,98,135)(H,99,116)(H,100,122)(H,101,124)(H,102,126)(H,103,127)(H,104,130)(H,105,128)(H,106,123)(H,107,129)(H,108,131)(H,109,132)(H,110,136)(H,111,133)(H,117,118)(H,119,120)/t48-,49-,50-,51-,52+,57?,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-,75-/m0/s1 |
InChI 键 |
FDLBMNIMNPXYLL-ZPHIGNHYSA-N |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
规范 SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
序列 |
YLFADVASTIGDFFXSI |
同义词 |
2-Leu-deltorphin deltorphin, D-leucyl(2)- deltorphin, Leu(2)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




